molecular formula C12H14BrNO2 B7514976 (2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

(2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

Cat. No. B7514976
M. Wt: 284.15 g/mol
InChI Key: ZCMPOGDVANHVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPHM and is a derivative of piperidine. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In

Scientific Research Applications

(2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been studied for its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has a range of biochemical and physiological effects, including increased dopamine levels in the brain, reduced drug-seeking behavior, and improved cognitive function. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels in the brain. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.

Future Directions

There are several potential future directions for research on (2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is the development of more selective dopamine transporter inhibitors, which could have improved therapeutic potential for the treatment of addiction and other neurological disorders. Additionally, further studies are needed to investigate the long-term effects of this compound on brain function and behavior. Finally, the potential for off-target effects should be further explored to ensure the reliability and validity of research findings.

Synthesis Methods

The synthesis of (2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is a multi-step process that involves the reaction of 2-bromoacetophenone with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the final product. This synthesis method has been optimized in several studies to improve the yield and purity of the compound.

properties

IUPAC Name

(2-bromophenyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMPOGDVANHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

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